1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid;1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5(R)-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
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Overview
Description
1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a complex organic compound. It belongs to the class of fluoroquinolones, which are known for their broad-spectrum antibacterial properties. This compound is structurally characterized by the presence of a quinoline core, a cyclopropyl group, and multiple fluorine atoms, which contribute to its unique chemical and biological properties.
Preparation Methods
The synthesis of 1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves several steps. One common method starts with the preparation of ethyl 2,4-dichloro-5-fluorobenzoylacetate, which undergoes cyclization to form the quinoline core.
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxo derivatives.
Reduction: Reduction reactions can modify the quinoline core or other functional groups.
Substitution: Nucleophilic substitution reactions are common, especially for introducing fluorine atoms.
Hydrolysis: The ester and amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like fluoride ions. Major products formed from these reactions include various fluorinated quinolones and their derivatives .
Scientific Research Applications
1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its antibacterial properties make it a subject of study for developing new antibiotics.
Medicine: It is investigated for its potential use in treating bacterial infections.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mechanism of Action
The compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. This inhibition leads to the disruption of bacterial DNA processes, ultimately causing cell death. The molecular targets and pathways involved include the quinoline core binding to the active site of the enzymes, preventing their normal function .
Comparison with Similar Compounds
Similar compounds include other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. Compared to these, 1-Cyclopropyl-6-fluoro-7-[4-[2-fluoro-4-[5®-(hydroxymethyl)-2-oxooxazolidin-3-yl]phenoxymethyl]-4-hydroxypiperidin-1-yl]-4-oxo-1,4-dihydroquinoline-3-carboxylic acid has unique structural features, such as the presence of an oxazolidinone ring and additional fluorine atoms, which may contribute to its distinct antibacterial activity and spectrum .
Properties
Molecular Formula |
C29H29F2N3O8 |
---|---|
Molecular Weight |
585.6 g/mol |
IUPAC Name |
1-cyclopropyl-6-fluoro-7-[4-[[2-fluoro-4-[5-(hydroxymethyl)-2-oxo-1,3-oxazolidin-3-yl]phenoxy]methyl]-4-hydroxypiperidin-1-yl]-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C29H29F2N3O8/c30-21-10-19-23(33(16-1-2-16)13-20(26(19)36)27(37)38)11-24(21)32-7-5-29(40,6-8-32)15-41-25-4-3-17(9-22(25)31)34-12-18(14-35)42-28(34)39/h3-4,9-11,13,16,18,35,40H,1-2,5-8,12,14-15H2,(H,37,38) |
InChI Key |
XWFCFMXQTBGXQW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCC(CC4)(COC5=C(C=C(C=C5)N6CC(OC6=O)CO)F)O)F)C(=O)O |
Origin of Product |
United States |
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